Formal Potential in Substitutional Solid Solutions
In substitutional solid solutions of composition KCu(II)[Fe(CN)₆]₁₋ₓ[Co(CN)₆]ₓ and KFe(III)[Fe(CN)₆]₁₋ₓ[Co(CN)₆]ₓ, the substitution of low-spin Fe(III) by Co(III) in the hexacyanometalate units more strongly affects the formal potentials of nitrogen-coordinated copper(II) and high-spin iron(III) ions than those of the remaining low-spin iron(III) ions [1]. Cyclic voltammetry of immobilized microparticles demonstrates that charge propagation is slowed by Co(III) substitution, with peak current decreases exceeding stoichiometric expectations [1].
| Evidence Dimension | Formal potential shift upon Fe(III) → Co(III) substitution |
|---|---|
| Target Compound Data | Co(III) in KCu(II)[Co(CN)₆] and KFe(III)[Co(CN)₆] |
| Comparator Or Baseline | Fe(III) in KCu(II)[Fe(CN)₆] and KFe(III)[Fe(CN)₆] |
| Quantified Difference | Peak current decrease exceeds stoichiometric prediction; charge propagation slowed |
| Conditions | Cyclic voltammetry of immobilized microparticles; powder diffraction with Rietveld refinement |
Why This Matters
Selection of K₃[Co(CN)₆] over K₃[Fe(CN)₆] as precursor determines formal potential tuning and charge propagation kinetics in mixed-metal hexacyanometalate frameworks, critical for electrochemical sensor and electrode material design.
- [1] Widmann A, et al. Structure, insertion electrochemistry, and magnetic properties of a new type of substitutional solid solutions of copper, nickel, and iron hexacyanoferrates/hexacyanocobaltates. Inorg Chem. 2002;41(22):5706-5715. doi:10.1021/ic0201654 View Source
